An In-depth Technical Guide to Propargyl-PEG6-Ms: Structure, Synthesis, and Applications in Bioconjugation
An In-depth Technical Guide to Propargyl-PEG6-Ms: Structure, Synthesis, and Applications in Bioconjugation
This guide provides a comprehensive technical overview of Propargyl-PEG6-Ms, a heterobifunctional linker critical to modern bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical structure, a detailed synthesis protocol with mechanistic insights, and a practical, step-by-step workflow for its application in advanced bioconjugation strategies.
Introduction to Propargyl-PEG6-Ms: A Versatile Molecular Bridge
Propargyl-PEG6-Ms is a polyethylene glycol (PEG) derivative that features two distinct reactive functionalities: a propargyl group and a mesylate group.[1][2] This dual-functionality allows for the sequential and specific linkage of two different molecular entities, making it an invaluable tool for researchers in medicinal chemistry, chemical biology, and materials science.
The molecule's architecture is intelligently designed:
-
Propargyl Group: A terminal alkyne that serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][3] This reaction is prized for its high efficiency, specificity, and biocompatibility, enabling the formation of a stable triazole linkage with an azide-modified molecule.[4]
-
Hexa-ethylene Glycol (PEG6) Spacer: This hydrophilic chain of six repeating ethylene glycol units imparts several beneficial properties. It enhances the aqueous solubility of the molecule and its conjugates, reduces steric hindrance between the linked moieties, and can improve the pharmacokinetic profile of biotherapeutics by, for example, reducing renal clearance.[4]
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Mesylate (Ms) Group: A methanesulfonyl group that is an excellent leaving group in nucleophilic substitution reactions.[1][2] This allows for the facile reaction with a wide range of nucleophiles, such as amines, thiols, and alcohols, to form stable covalent bonds.
Chemical Structure and Properties
The structural and chemical properties of Propargyl-PEG6-Ms are summarized below.
| Property | Value | Source |
| Chemical Name | Propargyl-PEG6-Mesylate | N/A |
| Molecular Formula | C14H26O8S | [1] |
| Molecular Weight | 354.4 g/mol | [1][5] |
| CAS Number | 1036204-62-2 | [1] |
| Appearance | Colorless to light yellow oil | N/A |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents | [6] |
| Storage | Store at -20°C for long-term stability | [6] |
Chemical Structure Diagram
Caption: 2D structure of Propargyl-PEG6-Ms.
Synthesis of Propargyl-PEG6-Ms
Propargyl-PEG6-Ms is synthesized from its corresponding alcohol precursor, Propargyl-PEG6-OH. The core transformation is the conversion of the terminal hydroxyl group into a mesylate, a superior leaving group. This is achieved through a reaction with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (Et3N).[7]
Reaction Mechanism: Mesylation of Propargyl-PEG6-OH
The mesylation of an alcohol proceeds via a nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of methanesulfonyl chloride. The triethylamine acts as a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Caption: Mesylation reaction workflow.
Detailed Experimental Protocol: Synthesis of Propargyl-PEG6-Ms
This protocol details the conversion of Propargyl-PEG6-OH to Propargyl-PEG6-Ms.
Materials:
-
Propargyl-PEG6-OH (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N) (1.5 eq)
-
Methanesulfonyl Chloride (MsCl) (1.2 eq)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Reaction Setup: Dissolve Propargyl-PEG6-OH (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and minimize side reactions.
-
Base Addition: Add triethylamine (1.5 eq) to the solution.
-
Mesylating Agent Addition: Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the cooled solution while stirring. A slow addition rate is important to maintain temperature control.
-
Reaction: Allow the reaction to stir at 0 °C for 4 hours. If monitoring by TLC or LC-MS indicates incomplete conversion, the reaction can be allowed to warm to room temperature and stirred for an additional 2 hours.[8]
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine (3x). The brine wash helps to remove any remaining water-soluble impurities.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent using a rotary evaporator to yield the crude Propargyl-PEG6-Ms product.[7]
-
Purification (if necessary): The crude product is often of sufficient purity for subsequent reactions. If further purification is required, it can be achieved by column chromatography on silica gel.
Application in PROTAC Synthesis: A Step-by-Step Workflow
Propargyl-PEG6-Ms is a versatile linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein.[9][10] A common strategy involves a modular approach where the Propargyl-PEG6-Ms linker is sequentially conjugated to a ligand for an E3 ubiquitin ligase and a ligand for the protein of interest (POI).
PROTAC Synthesis Workflow
The following workflow illustrates the use of Propargyl-PEG6-Ms to synthesize a PROTAC.
Caption: Modular workflow for PROTAC synthesis using Propargyl-PEG6-Ms.
Experimental Protocol: PROTAC Synthesis
Part A: Nucleophilic Substitution with E3 Ligase Ligand
This part of the protocol describes the reaction of Propargyl-PEG6-Ms with an amine-containing E3 ligase ligand.
Materials:
-
Propargyl-PEG6-Ms (1.0 eq)
-
E3 Ligase Ligand with a primary or secondary amine (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base (2.0 eq)
Procedure:
-
Dissolution: Dissolve the amine-containing E3 ligase ligand in anhydrous DMF.
-
Base Addition: Add DIPEA to the solution.
-
Linker Addition: Add Propargyl-PEG6-Ms to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress can be monitored by LC-MS.
-
Work-up and Purification: Upon completion, the product can be isolated by aqueous work-up and extraction, followed by purification using column chromatography or preparative HPLC to yield the Propargyl-PEG6-E3_Ligand intermediate.
Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "click" reaction between the alkyne-functionalized intermediate from Part A and an azide-modified POI ligand.
Materials:
-
Propargyl-PEG6-E3_Ligand intermediate (1.0 eq)
-
Azide-modified POI ligand (1.1 eq)
-
Solvent system (e.g., DMSO/water or t-BuOH/water)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
Procedure:
-
Reactant Preparation: Dissolve the Propargyl-PEG6-E3_Ligand intermediate and the azide-modified POI ligand in the chosen solvent system.
-
Catalyst Premix: In a separate tube, prepare the catalyst premix by combining a stock solution of CuSO₄ and a freshly prepared stock solution of sodium ascorbate. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.
-
Initiation of Reaction: Add the catalyst premix to the reaction mixture containing the alkyne and azide.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
Purification: Once the reaction is complete, the final PROTAC conjugate can be purified by preparative HPLC or other suitable chromatographic techniques to remove excess reagents and the copper catalyst.
Conclusion
Propargyl-PEG6-Ms is a highly valuable and versatile heterobifunctional linker for researchers in drug discovery and bioconjugation. Its well-defined structure, featuring a propargyl group for click chemistry and a mesylate group for nucleophilic substitution, coupled with a hydrophilic PEG spacer, provides a robust and modular platform for the synthesis of complex biomolecules. The detailed synthetic and application protocols provided in this guide are intended to empower scientists to effectively utilize this powerful tool in their research endeavors, particularly in the rapidly advancing field of targeted protein degradation.
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National Institutes of Health. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. [Link]
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National Institutes of Health. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]
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National Institutes of Health. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. [Link]
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MDPI. (2011). Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). [Link]
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University of Mississippi. (2020). The Synthesis of a MePEG-based Hydroxide Conducting Electrolyte and the Optimization of the MePEG-Tosylation Reaction. [Link]
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